Cas no 172695-20-4 (benzyl N-(2S)-1-cyanopropan-2-ylcarbamate)

Benzyl N-(2S)-1-cyanopropan-2-ylcarbamate is a chiral carbamate derivative featuring a cyanopropyl group, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration makes it particularly valuable for asymmetric synthesis and peptidomimetic studies. The benzyloxycarbonyl (Cbz) protecting group enhances stability while allowing selective deprotection under mild conditions. The nitrile functionality offers further reactivity for derivatization, including hydrolysis or reduction. This compound is well-suited for constructing complex molecular architectures, particularly in medicinal chemistry for protease inhibitor development. Its high purity and defined stereochemistry ensure reproducibility in research applications. The compound’s balanced reactivity and protective group compatibility make it a practical choice for multistep synthetic routes.
benzyl N-(2S)-1-cyanopropan-2-ylcarbamate structure
172695-20-4 structure
Product Name:benzyl N-(2S)-1-cyanopropan-2-ylcarbamate
CAS No:172695-20-4
MF:C12H14N2O2
MW:218.251762866974
CID:5951090
PubChem ID:131191390
Update Time:2025-06-08

benzyl N-(2S)-1-cyanopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • (S)-benzyl (1-cyanopropan-2-yl)carbamate
    • Carbamic acid, [(1S)-2-cyano-1-methylethyl]-, phenylmethyl ester (9CI)
    • benzyl N-(2S)-1-cyanopropan-2-ylcarbamate
    • benzyl N-[(2S)-1-cyanopropan-2-yl]carbamate
    • 172695-20-4
    • EN300-23077461
    • Inchi: 1S/C12H14N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15)/t10-/m0/s1
    • InChI Key: ADWAYJSZEFTRLR-JTQLQIEISA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)N[C@@H](C)CC#N

Computed Properties

  • Exact Mass: 218.105527694g/mol
  • Monoisotopic Mass: 218.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.123±0.06 g/cm3(Predicted)
  • Boiling Point: 406.3±38.0 °C(Predicted)
  • pka: 11.52±0.46(Predicted)

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Additional information on benzyl N-(2S)-1-cyanopropan-2-ylcarbamate

Benzyl N-(2S)-1-Cyanopropan-2-ylcarbamate (CAS No. 172695-20-4): An Overview of Its Properties, Applications, and Recent Research Developments

Benzyl N-(2S)-1-cyanopropan-2-ylcarbamate (CAS No. 172695-20-4) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as benzyl (S)-cyanopropylcarbamate, is a chiral derivative of cyanopropylcarbamate and has been extensively studied for its unique chemical properties and potential applications in drug development.

The molecular structure of benzyl N-(2S)-1-cyanopropan-2-ylcarbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a chiral cyanopropyl group. The presence of the chiral center at the carbon atom adjacent to the cyano group imparts enantiomeric purity to the compound, making it valuable in asymmetric synthesis and the preparation of enantiomerically pure pharmaceutical intermediates.

One of the key applications of benzyl N-(2S)-1-cyanopropan-2-ylcarbamate is in the synthesis of chiral amines, which are crucial building blocks in the development of various pharmaceuticals. The cyanopropylcarbamate functionality can be selectively transformed into different functional groups, such as amines, alcohols, and carboxylic acids, through a series of well-established chemical reactions. This versatility makes benzyl N-(2S)-1-cyanopropan-2-ylcarbamate an attractive starting material for the synthesis of complex molecules with high enantiomeric purity.

Recent research has highlighted the potential of benzyl N-(2S)-1-cyanopropan-2-ylcarbamate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of this compound as a key intermediate in the synthesis of a new class of inhibitors targeting protein-protein interactions (PPIs). These inhibitors have shown promising results in preclinical studies for their ability to modulate signaling pathways involved in cancer and inflammatory diseases.

In another notable study, researchers at the University of California, San Francisco, utilized benzyl N-(2S)-1-cyanopropan-2-ylcarbamate to develop a series of potent and selective inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known for their potential in treating various cancers and neurodegenerative disorders. The study demonstrated that compounds derived from benzyl N-(2S)-1-cyanopropan-2-ylcarbamate exhibited enhanced potency and selectivity compared to existing HDAC inhibitors, making them promising candidates for further clinical development.

The physical and chemical properties of benzyl N-(2S)-1-cyanopropan-2-ylcarbamate have also been extensively characterized. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in various synthetic protocols and purification techniques.

From a safety perspective, benzyl N-(2S)-1-cyanopropan-2-ylcarbamate is generally considered to be stable under standard laboratory conditions. However, it is important to handle this compound with care and follow standard safety protocols to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.

In conclusion, benzyl N-(2S)-1-cyanopropan-2-ylcarbamate (CAS No. 172695-20-4) is a valuable compound with significant potential in organic synthesis and pharmaceutical research. Its unique chemical properties and versatility make it an essential reagent for the synthesis of chiral intermediates and novel therapeutic agents. Ongoing research continues to explore new applications and optimize synthetic methods involving this compound, further solidifying its importance in the field.

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